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Introduction
Onradivir (ZSP1273) is an antiviral agent that shows potent inhibitory activity against the

influenza A virus by targeting the polymerase basic protein 2 (PB2) subunit of the viral RNA

polymerase complex.[1][2] As Onradivir progresses through clinical development, robust and

reliable analytical methods for its quantification in biological matrices are crucial for

pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[3][4] These application notes

provide detailed protocols for the quantification of Onradivir in plasma and urine using High-

Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), along with

information on its mechanism of action.

Quantitative Data Summary
The following tables summarize the performance characteristics of the described HPLC-MS/MS

method for the quantification of Onradivir in human plasma and urine.[3]

Table 1: HPLC-MS/MS Method Validation Parameters for Onradivir in Human Plasma[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12427892?utm_src=pdf-interest
https://www.benchchem.com/product/b12427892?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4992495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8018057/
https://www.benchchem.com/product/b12427892?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/jvi.00879-10
https://www.researchgate.net/publication/371246930_Simultaneous_Determination_of_Nirmatrelvir_and_Ritonavir_in_Human_Plasma_by_HPLC-MSMS
https://www.benchchem.com/product/b12427892?utm_src=pdf-body
https://www.benchchem.com/product/b12427892?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/jvi.00879-10
https://www.benchchem.com/product/b12427892?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/jvi.00879-10
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation Parameter Total Onradivir Unbound Onradivir

Linearity Range 4.00 - 10,000 ng/mL 20.0 - 10,000 pg/mL

Accuracy (% Deviation) -4.1% to 3.5% -5.0% to 4.0%

Precision (%CV) ≤ 6.4% ≤ 6.6%

Internal Standard Onradivir-d4 Onradivir-d4

Sample Preparation
Protein Precipitation or Liquid-

Liquid Extraction

Protein Precipitation or Liquid-

Liquid Extraction

Table 2: HPLC-MS/MS Method Validation Parameters for Onradivir in Human Urine[3]

Validation Parameter Onradivir

Linearity Range 2.00 - 1,000 ng/mL

Accuracy (% Deviation) -1.6% to 3.0%

Precision (%CV) ≤ 5.4%

Internal Standard Onradivir-d4

Sample Preparation Liquid-Liquid Extraction

Experimental Protocols
Sample Collection and Handling
Plasma:

Collect 4 mL of whole blood in K2-EDTA tubes.[3]

Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.[3]

Centrifuge the samples at 1,700 x g for 10 minutes at 4°C.[3]

Separate the clear plasma supernatant and store at -80°C until analysis.[3]
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Urine:

Collect urine samples and mix thoroughly.

Aliquot the samples and store at -80°C until analysis.[3]

Sample Preparation Protocols
2.1. Protein Precipitation for Plasma Samples

This method is suitable for the extraction of total and unbound Onradivir from plasma.

Thaw frozen plasma samples at room temperature.

Vortex the plasma samples to ensure homogeneity.

To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (Onradivir-
d4).

Vortex the mixture vigorously for 1 minute to precipitate proteins.

Centrifuge the samples at 14,000 rpm for 10 minutes.

Transfer the clear supernatant to a clean tube or a 96-well plate.

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

Inject an aliquot into the HPLC-MS/MS system.

2.2. Liquid-Liquid Extraction for Plasma and Urine Samples

This method is also applicable for both plasma and urine samples.

Thaw frozen plasma or urine samples at room temperature.

To 200 µL of the sample, add the internal standard (Onradivir-d4).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://journals.asm.org/doi/10.1128/jvi.00879-10
https://www.benchchem.com/product/b12427892?utm_src=pdf-body
https://www.benchchem.com/product/b12427892?utm_src=pdf-body
https://www.benchchem.com/product/b12427892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

Vortex the mixture for 5 minutes.

Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

Carefully transfer the organic layer to a new tube.

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

Reconstitute the dried residue in 100 µL of the mobile phase.

Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Analysis Protocol
The following is a representative protocol for the quantification of Onradivir. The mass

spectrometer used for the analysis of urinary Onradivir was an AB Sciex Triple Quad 4500.[3]

HPLC System: A standard high-performance liquid chromatography system.[3]

Mass Spectrometer: A triple quadrupole mass spectrometer.[3]

Ionization Mode: Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

[3]

Mass Transitions:

Onradivir: m/z 441.2 → 289.2 Da[3]

Onradivir-d4 (Internal Standard): m/z 445.1 → 135.1 Da[3]

A specific column and mobile phase composition would need to be optimized for your specific

instrumentation, but a typical starting point for a reverse-phase separation of a small molecule

like Onradivir would be:

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.

Flow Rate: 0.4 mL/min.

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

Onradivir Mechanism of Action and Signaling
Pathway
Onradivir is an inhibitor of the influenza A virus RNA polymerase basic protein 2 (PB2) subunit.

[1] The PB2 subunit is critical for the "cap-snatching" process, where the virus cleaves the 5'

caps of host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By

inhibiting the PB2 subunit, Onradivir effectively blocks viral transcription and replication.

Furthermore, the PB2 protein has been shown to interact with host cell proteins to evade the

innate immune response. Specifically, PB2 can interact with the mitochondrial antiviral

signaling (MAVS) protein and components of the JAK/STAT pathway to suppress the

production of type I interferons (IFN-β).[5][6][7]

Below are diagrams illustrating the experimental workflow and the signaling pathway affected

by Onradivir.
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Caption: Experimental workflow for Onradivir quantification.
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Caption: Onradivir's mechanism of action targeting the influenza A virus PB2 subunit and its

effect on host innate immunity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A
Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

2. Alleviation of extensive visual pathway dysfunction by a remyelinating drug in a chronic
mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

3. journals.asm.org [journals.asm.org]

4. researchgate.net [researchgate.net]

5. journals.asm.org [journals.asm.org]

6. The PB2 subunit of the influenza virus RNA polymerase affects virulence by interacting
with the mitochondrial antiviral signaling protein and inhibiting expression of beta interferon -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. The influenza virus PB2 protein evades antiviral innate immunity by inhibiting JAK1/STAT
signalling - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for the Quantification of
Onradivir in Biological Matrices]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12427892#analytical-methods-for-quantifying-
onradivir-in-biological-matrices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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